molecular formula C11H6ClF3N2O2 B2906485 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid CAS No. 338397-41-4

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2906485
CAS No.: 338397-41-4
M. Wt: 290.63
InChI Key: FTWROMRBDBEOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrole ring (1H-pyrrole) substituted with a carboxylic acid group at position 2, linked to a pyridine ring bearing a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O2/c12-7-4-6(11(13,14)15)5-16-9(7)17-3-1-2-8(17)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWROMRBDBEOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid (CAS Number: 96741-18-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The molecular formula of this compound is C₁₂H₄Cl₂F₆N₂O, with a molecular weight of 377.069 g/mol. Its structure includes a pyrrole ring substituted with a pyridine moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study highlighted the design and synthesis of pyrrole-2-carboxamide derivatives, which showed potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Notably, compound 32 from this series demonstrated an MIC (Minimum Inhibitory Concentration) of less than 0.016 μg/mL against Mtb, indicating strong anti-tubercular activity with low cytotoxicity (IC50 > 64 μg/mL) .

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 32<0.016>64
IsoniazidReferenceReference

Inhibition of Mycolic Acid Biosynthesis

The mechanism through which these compounds exert their effects involves inhibition of the mycolic acid biosynthesis pathway in Mtb. The target identified for these compounds is the MmpL3 protein, crucial for maintaining the integrity of the bacterial cell wall .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrole and pyridine rings significantly influence biological activity. For instance:

  • Bulky substituents on the carboxamide group enhance anti-TB activity.
  • Electron-withdrawing groups like trifluoromethyl can decrease activity when positioned unfavorably .

Case Studies

  • Anti-Tuberculosis Activity : In a comparative study, various pyrrole derivatives were tested against both wild-type and mutant strains of Mtb. The results indicated that certain substitutions improved binding affinity and potency significantly compared to standard treatments .
  • Cytotoxicity Evaluation : A series of in vitro tests on glioma cell lines demonstrated selective cytotoxicity for specific derivatives, suggesting potential applications in cancer therapy as well .

Comparison with Similar Compounds

Research Implications

  • Comparative studies with pyrazole analogs (e.g., C₁₀H₅ClF₃N₃O₂) could reveal selectivity or potency differences .
  • Drug Design : The carboxylic acid group offers a handle for salt formation (e.g., sodium salts) to improve solubility. Replacing pyrrole with pyrazole may optimize metabolic stability .
  • Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., Ruppert-Prakash reagent), while regioselective chlorination on pyridine demands careful optimization .

Q & A

Q. What are the key considerations in designing a synthetic route for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylic acid, particularly regarding the introduction of trifluoromethyl and chloro substituents?

Methodological Answer: The synthesis should prioritize regioselective functionalization of the pyridine and pyrrole rings. For the trifluoromethyl group on pyridine, direct trifluoromethylation via cross-coupling (e.g., using Cu-mediated reactions) or electrophilic substitution is recommended, as seen in analogs with similar substitution patterns . The chloro substituent at the 3-position of pyridine may require halogenation under mild conditions (e.g., using N-chlorosuccinimide in acetic acid) to avoid over-halogenation . The pyrrole-carboxylic acid moiety can be introduced via cyclocondensation of aminopyrrole derivatives with appropriate carbonyl sources, ensuring acidic conditions to stabilize the intermediate .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound, especially given the presence of electron-withdrawing groups?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry. The electron-withdrawing trifluoromethyl and chloro groups deshield adjacent protons, producing distinct splitting patterns (e.g., coupling constants in pyridine protons) .
  • HPLC-MS: Reverse-phase HPLC with a C18 column and MS detection ensures purity assessment. The trifluoromethyl group increases lipophilicity, requiring mobile phases with acetonitrile/water gradients (e.g., 60:40 to 90:10) .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction resolves steric and electronic effects of substituents, as demonstrated for related pyridine-pyrrole hybrids .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data observed between this compound and its structural analogs with different substitution patterns on the pyridine ring?

Methodological Answer: Contradictions often arise from variations in substituent positions (e.g., meta vs. para trifluoromethyl on pyridine). Systematic structure-activity relationship (SAR) studies should:

  • Compare analogs with controlled substitution patterns (e.g., 3-chloro-5-CF₃ vs. 4-CF₃ pyridine) to isolate electronic and steric effects .
  • Use molecular docking to assess binding affinity differences to target proteins (e.g., kinases or receptors). For example, para-substituted analogs may exhibit altered π-π stacking interactions .
  • Validate biological assays with standardized protocols (e.g., IC₅₀ measurements under identical buffer conditions) to minimize experimental variability .

Q. What computational chemistry approaches are recommended to investigate the electronic effects of the trifluoromethyl group on the compound's reactivity and potential biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The strong electron-withdrawing nature of CF₃ lowers LUMO energy, enhancing electrophilic substitution susceptibility .
  • Molecular Dynamics (MD) Simulations: Model solvation effects and protein-ligand binding dynamics. The CF₃ group’s hydrophobicity may influence membrane permeability, which can be quantified via free-energy perturbation (FEP) calculations .
  • QSAR Modeling: Corrogate substituent electronic parameters (e.g., Hammett σ constants) with bioactivity data to design optimized derivatives .

Q. What strategies can be employed to optimize reaction yields in the final coupling step between pyrrole and pyridine moieties, considering steric hindrance from substituents?

Methodological Answer:

  • Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to mitigate steric hindrance. Evidence from trifluoromethylpyridine syntheses supports this approach .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve yields by enhancing kinetic control. For example, 30-minute reactions at 120°C achieve >80% coupling efficiency in similar heterocyclic systems .
  • Protecting Groups: Temporarily protect the pyrrole carboxylic acid (e.g., as a methyl ester) to prevent side reactions during coupling, followed by mild hydrolysis (e.g., LiOH/THF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.